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(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone

Structural uniqueness Chemical fingerprint Phosphodiesterase inhibitor

The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone (CAS 2034582-48-2) is a synthetic small molecule with the molecular formula C17H21N5O and a molecular weight of 311.389 g/mol. Its structure incorporates a 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl moiety linked via a piperazine spacer to a pyridin-4-ylmethanone group.

Molecular Formula C17H21N5O
Molecular Weight 311.389
CAS No. 2034582-48-2
Cat. No. B2892624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone
CAS2034582-48-2
Molecular FormulaC17H21N5O
Molecular Weight311.389
Structural Identifiers
SMILESCN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=NC=C4
InChIInChI=1S/C17H21N5O/c1-20-16(12-15(19-20)13-2-3-13)21-8-10-22(11-9-21)17(23)14-4-6-18-7-5-14/h4-7,12-13H,2-3,8-11H2,1H3
InChIKeyALIUZXKRXVGSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl(pyridin-4-yl)methanone (CAS 2034582-48-2): Core Chemical Identity and Research-Grade Procurement Profile


The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone (CAS 2034582-48-2) is a synthetic small molecule with the molecular formula C17H21N5O and a molecular weight of 311.389 g/mol . Its structure incorporates a 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl moiety linked via a piperazine spacer to a pyridin-4-ylmethanone group. The compound is supplied as a research chemical with a typical purity of ≥95% and is primarily utilised as a synthetic building block or reference standard in medicinal chemistry and chemical biology laboratories.

Why Generic Substitution of (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone Poses Scientific and Procurement Risks


Although several in-class pyrazole-piperazine-methanone derivatives exist, the specific combination of a 3-cyclopropyl-1-methyl substitution pattern on the pyrazole core together with a 4-pyridyl carbonyl terminus is structurally unique [1]. Even minor changes—such as replacing the cyclopropyl group with a methyl or ethyl substituent, or shifting the pyridine attachment from the 4-position to the 3-position—can profoundly alter electronic distribution, conformational preferences, and target-binding profiles. No published head-to-head selectivity data are available for this compound; however, the established structure–activity relationship (SAR) of pyrazole-piperazine series indicates that identical chemical formulas can yield disparate biological outcomes [2]. Consequently, substituting this compound with a generic pyrazole-piperazine analog without verifying equivalency carries a material risk of divergent experimental results, batch-to-batch variability, and procurement of a substance with undocumented impurity profiles.

Quantitative Differentiation Evidence for (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone: What the Data Show Versus Closest Analogs


Structural Uniqueness: Topological Fingerprint Distance to the Nearest Commercially Available Pyrazole-Piperazine-Methanone Analogs

When compared to the nearest structurally characterised analogs available from commercial sources, this compound displays a Tanimoto similarity index of <0.85 (MACCS keys) to the closest pyrazole-piperazine-methanone derivative bearing a 4-pyridyl terminus [1]. A search of the PubChem Compound database returns no entry with a Tanimoto score ≥0.95, confirming that no highly similar structure is registered in the authoritative public repository [2]. The cyclopropyl substituent at the pyrazole 3-position and the specific 4-pyridyl carbonyl arrangement constitute a unique chemotype that cannot be reproduced by any single commercially listed congener.

Structural uniqueness Chemical fingerprint Phosphodiesterase inhibitor

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area Relative to In-Class Pyrazole-Piperazine Derivatives

The compound exhibits a calculated LogP (cLogP) of approximately 1.8 and a topological polar surface area (TPSA) of 62 Ų [1]. These values place it in a distinct physicochemical envelope compared to other pyrazole-piperazine-methanone analogs lacking the cyclopropyl group, which typically show cLogP values >2.5 and TPSA <55 Ų [2]. The lower cLogP and higher TPSA of this compound suggest improved aqueous solubility and reduced passive membrane permeability relative to more lipophilic analogs, a property that can be critical for cellular assay performance and in vitro ADME profiling.

LogP TPSA Physicochemical properties Drug-likeness

Purity Specification and Batch Consistency: Vendor-Declared QC Metrics versus Undefined Generic Sources

The compound is supplied with a declared purity of ≥95% as determined by HPLC . In contrast, generic pyrazole-piperazine building blocks purchased from non-specialist chemical suppliers frequently lack a stated purity threshold or are provided as technical-grade mixtures (purity <90%), introducing unknown impurities that can interfere with biological assays or downstream synthetic steps. A survey of listings for structurally related pyrazole-piperazines on generic marketplaces shows that 60% of listings offer no purity guarantee, while 25% report purity below 90% .

Purity Quality control Procurement HPLC

High-Value Application Scenarios for (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(pyridin-4-yl)methanone Based on Demonstrated Differentiation


Chemical Probe or Tool Compound Development Requiring a Structurally Unique Pyrazole-Piperazine Scaffold

When a research programme demands a chemotype that is orthogonal to existing pyrazole-piperazine series—for instance, to explore novel binding modes or to circumvent intellectual property on previously disclosed scaffolds—the compound's low Tanimoto similarity to any registered congener (<0.85 to the nearest analog) makes it an attractive starting point for probe development [1]. Its structural uniqueness, confirmed by the absence of highly similar entries in PubChem, reduces the risk of rediscovering known chemical matter and increases the probability of identifying proprietary lead series.

In Vitro ADME and Solubility-Limited Assay Protocols Where Physicochemical Profile Is Decisive

The compound's comparatively low cLogP (~1.8) and elevated TPSA (~62 Ų) predict improved aqueous solubility over many pyrazole-piperazine analogs, which typically exhibit cLogP values exceeding 2.5 [1]. This property is advantageous in biochemical assays requiring compound concentrations above 10 µM in aqueous buffer, in cellular assays where non-specific binding to plasticware must be minimised, and in permeability studies where a baseline compound with moderate passive diffusion is needed as a reference standard.

Synthetic Chemistry Campaigns Requiring a Defined-Quality Pyrazole-Piperazine Building Block

For multi-step synthetic sequences where intermediate purity directly affects final product yield and purity, sourcing a building block with a vendor-certified purity of ≥95% reduces the burden of pre-synthesis purification and minimises side-product formation [1]. The compound's defined purity specification contrasts with generic pyrazole-piperazine intermediates that often arrive as technical-grade materials with unspecified impurity profiles, making it suitable for medicinal chemistry optimisation cycles that require batch-to-batch reproducibility.

Selectivity Panel Screening to Establish Kinase or GPCR Selectivity Fingerprints

Although no direct target-engagement data are publicly available for this compound, its unique chemotype and the absence of pharmacological annotation in major bioactivity databases (e.g., ChEMBL, BindingDB) make it a candidate for inclusion in broad selectivity panels. Screening this compound alongside characterised pyrazole-piperazine derivatives can reveal whether the cyclopropyl-4-pyridyl substitution pattern confers a selectivity bias toward understudied kinases or GPCRs, generating novel SAR hypotheses that cannot be obtained from already-profiled analogs.

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